PF-06273340
货号 B609965
CAS 编号:
1402438-74-7
分子量: 479.925
InChI 键: BPIWZDNVMQQBQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
PF-06273340 is a potent, selective, orally bioavailable, and peripherally restricted pan-Trk inhibitor . It is under development as a remedy for acute and chronic pain .
Molecular Structure Analysis
PF-06273340 belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .Physical And Chemical Properties Analysis
PF-06273340 is a solid substance with a light yellow to yellow color. It has a molecular weight of 479.92 and a molecular formula of C23H22ClN7O3 . It is soluble in DMSO up to 20 mg/mL .Safety And Hazards
未来方向
性质
IUPAC Name |
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWZDNVMQQBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-06273340 | |
CAS RN |
1402438-74-7 | |
Record name | PF-06273340 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06273340 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06273340 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
For This Compound
95
Citations
… models, and matched molecular pair data in compound design enabled the delivery of the highly potent, kinase-selective, and peripherally restricted clinical candidate PF-06273340. …
Number of citations: 66
pubs.acs.org
… PF-06273340 and other molecules in this class reverse … In the current study, the analgesic effects of PF-06273340 were … By assessing PF-06273340 using this methodology, we …
Number of citations: 21
bpspubs.onlinelibrary.wiley.com
… PF06273340 are described along with the development of a synthetic route that delivered PF-06273340 … In this account,we describe the discovery and initial synthesis of PF-06273340 …
Number of citations: 0
pubs.acs.org
Background This study investigated the analgesic effects of two doses (15 and 65 mg) of PF-06372865, a novel α2/α3/α5 gamma-aminobutyric acid A (GABA A ) subunit selective partial …
Number of citations: 19
www.sciencedirect.com
… pan-Trk inhibitor”, PF-06273340, were very recently published … Results: PF-06273340 only met the decision rule on one of … of efficacy observed with PF-06273340 may be related to its …
Number of citations: 2
www.page-meeting.org
… prediction liability associated with our current pan-Trk development candidate PF-06273340. … The cocrystal structure of PF-06273340 with TrkA protein was published recently by our …
Number of citations: 28
pubs.acs.org
… The CD271 inhibitor LMA11A31 dihydrochloride and the Trk inhibitor PF-06273340 were tested. …
Number of citations: 0
www.thieme-connect.com
… The CD271 inhibitor LMA11A31 dihydrochloride and the Trk inhibitor PF-06273340 were tested. The majority of the tumors expressed CD271 and TrkA. Only half of the tumors were …
Number of citations: 0
www.thieme-connect.com
… Combining either a c-Met inhibitor (SGX-523) or a pan-Trk inhibitor (PF-06273340) with … However, when we combined both SGX-523 and PF-06273340 with abemaciclib, we …
Number of citations: 55
aacrjournals.org
… inhibitor (PF-06273340) that also … PF-06273340) were examined for genetic associations linked to sensitivity to liver injury potential. Both weak (PF-04895162) and strong (PF-06273340…
Number of citations: 44
pubs.acs.org
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。